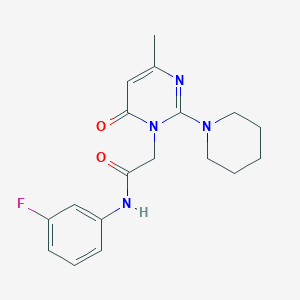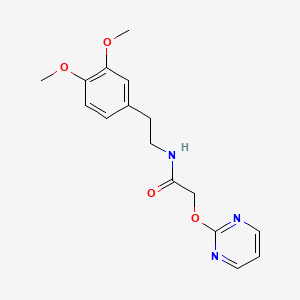
N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-yloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-yloxy)acetamide, also known as DPA, is a novel compound that has gained attention in the scientific community for its potential applications in various fields. DPA is a synthetic compound that was first synthesized in 2013 by researchers at the University of California, San Diego. Since then, DPA has been extensively studied for its unique properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Radiosynthesis and Imaging Applications
- PET Imaging and Radioligands : Compounds within the class of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives of N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-yloxy)acetamide, have been utilized as selective ligands for the translocator protein (18 kDa). These compounds are valuable in radiolabeling for PET (Positron Emission Tomography) imaging, aiding in the study of various biological and neurological processes (Dollé et al., 2008).
Chemical Synthesis and Biological Evaluation
- Oxidative Radical Cyclization : A study demonstrated the use of N-[2-(3,4-dimethoxyphenyl)ethyl]-alpha-(methylthio)acetamide in Mn(III)/Cu(II)-mediated oxidative radical cyclization processes. This method is significant for the synthesis of complex organic compounds, like erythrinanes, indicating potential applications in organic chemistry and drug synthesis (Chikaoka et al., 2003).
- Herbicidal Activity : N-(4,6-disubstituted-2-pyrimidinyl)-2,4-dicholorobenzoxy acetamide derivatives have shown herbicidal properties. These compounds, closely related to N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-yloxy)acetamide, exhibited significant inhibitory activity against weeds, suggesting potential applications in agriculture (Fang Hai-bin, 2007).
Anticonvulsant and Pharmacological Studies
- Anticonvulsant Properties : N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide, a compound related to the query chemical, was researched for its anticonvulsant properties. The study included in silico ADMET analysis, molecular docking, and in vivo pharmacological evaluation, demonstrating promising anticonvulsant activities (Severina et al., 2020).
Antimicrobial and Antitumor Activities
- Antimicrobial Agents : Certain derivatives of N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-yloxy)acetamide have been synthesized as antimicrobial agents. These compounds were effective against various bacterial and fungal pathogens, indicating their potential use in developing new antimicrobial drugs (Hossan et al., 2012).
- Cytotoxic Activity Against Cancer Cell Lines : Some derivatives have been tested for their cytotoxic activity against cancer cell lines. A specific compound showed considerable growth inhibition in several cancer cell lines, suggesting its potential as an anticancer agent (Al-Sanea et al., 2020).
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrimidin-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-21-13-5-4-12(10-14(13)22-2)6-9-17-15(20)11-23-16-18-7-3-8-19-16/h3-5,7-8,10H,6,9,11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIPVYTXMMNYBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)COC2=NC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-yloxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(2-Chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide;hydroiodide](/img/no-structure.png)
![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2860568.png)
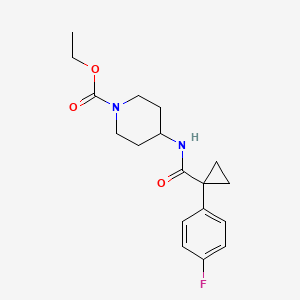
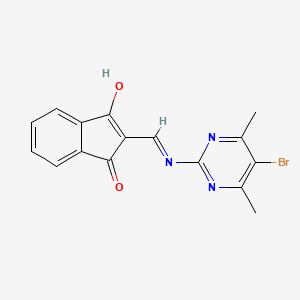
![Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2860573.png)
![N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2860574.png)
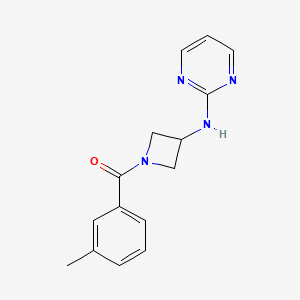

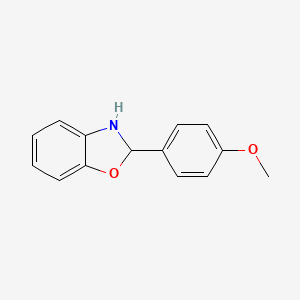
![2-Ethyl-5-((4-ethylphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2860578.png)
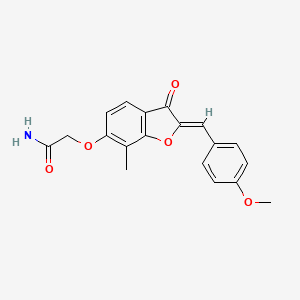
methanone](/img/structure/B2860581.png)
